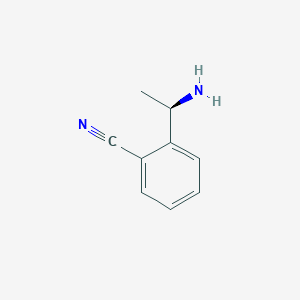
(R)-2-(1-aminoethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1-aminoethyl)benzonitrile is a chiral compound with significant importance in various fields of chemistry and pharmacology It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-aminoethyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 2-bromoethylbenzonitrile.
Chiral Resolution: The chiral center is introduced through a chiral resolution process, often using chiral catalysts or chiral auxiliaries.
Amination: The key step involves the introduction of the amino group. This can be achieved through nucleophilic substitution reactions using reagents like ammonia or primary amines.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-2-(1-aminoethyl)benzonitrile may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize efficiency.
Catalysis: Employing heterogeneous or homogeneous catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
®-2-(1-aminoethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitriles.
科学的研究の応用
®-2-(1-aminoethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of ®-2-(1-aminoethyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzonitrile moiety can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(S)-2-(1-aminoethyl)benzonitrile: The enantiomer of ®-2-(1-aminoethyl)benzonitrile with different stereochemistry.
2-(1-aminoethyl)benzonitrile: The racemic mixture containing both enantiomers.
2-(1-aminoethyl)benzamide: A structurally similar compound with an amide group instead of a nitrile.
Uniqueness
®-2-(1-aminoethyl)benzonitrile is unique due to its specific chiral configuration, which can result in distinct biological activities and selectivity in chemical reactions. Its enantiomeric purity is crucial for applications in asymmetric synthesis and chiral drug development.
特性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC名 |
2-[(1R)-1-aminoethyl]benzonitrile |
InChI |
InChI=1S/C9H10N2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7H,11H2,1H3/t7-/m1/s1 |
InChIキー |
LGMNBLFPWQROHD-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1C#N)N |
正規SMILES |
CC(C1=CC=CC=C1C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


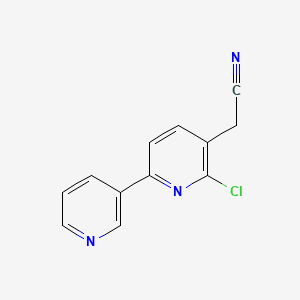
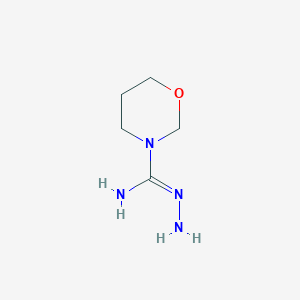

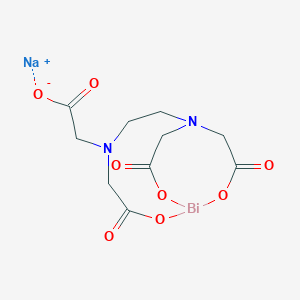
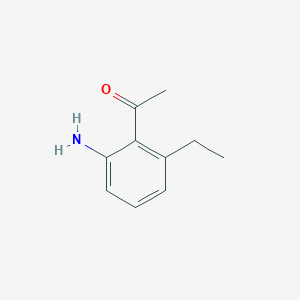
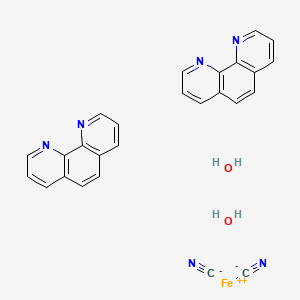
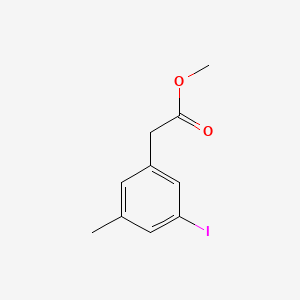
![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)
![tert-butyl (1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13123764.png)
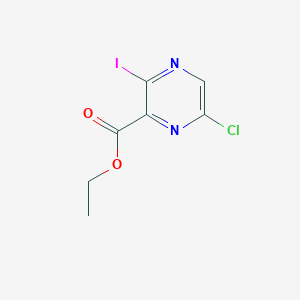


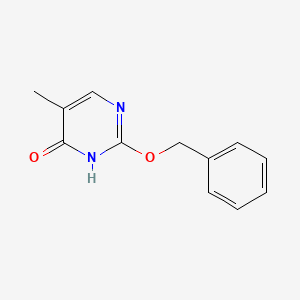
![(3R,8R,8aS)-8-Methyl-3-phenyltetrahydro-2H-oxazolo[3,2-a]pyridin-5(3H)-one](/img/structure/B13123785.png)
